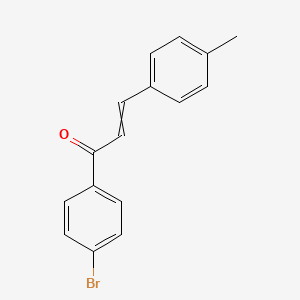

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone scaffold, with a bromine-substituted phenyl ring (A-ring) and a methyl-substituted phenyl ring (B-ring). Its molecular formula is C₁₆H₁₃BrO, with a molecular weight of 301.18 g/mol . The compound crystallizes in a non-planar conformation, with the two aromatic rings rotated in opposite directions relative to the central C-C=C-C backbone, as revealed by single-crystal X-ray diffraction studies . Chalcones, including this derivative, are recognized for their versatility as intermediates in organic synthesis and their broad biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties . Additionally, their non-linear optical (NLO) properties make them candidates for materials science applications .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOQBFSBVMUAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292532 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51477-10-2 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Synthesis Protocol

Reagents and Conditions

- 4-Bromoacetophenone : 1.0 equivalent (e.g., 2.5 mmol)

- 4-Methylbenzaldehyde : 1.0–1.2 equivalents

- Base : Aqueous NaOH (10–20% w/v) or KOH

- Solvent : Ethanol or methanol (5–10 mL per mmol)

- Temperature : Reflux (78–80°C for ethanol)

- Reaction Time : 3–24 hours

Mechanism

- Enolate Formation : The base deprotonates the α-hydrogen of 4-bromoacetophenone, generating a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy ketone intermediate.

- Dehydration : Acidic workup or prolonged heating eliminates water, yielding the α,β-unsaturated ketone.

Yield Optimization

Advanced Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Conventional | 89.39 ± 0.64 | 95.2 |

| Microwave | 94.61 ± 0.68 | 98.7 |

Mechanistic studies indicate microwave energy accelerates enolate formation and dehydration steps through dielectric heating.

Surfactant-Mediated Synthesis

Cationic (CTAB) and nonionic (Tween 80) surfactants enhance reaction efficiency by compartmentalizing reactants in micellar phases:

Key Advantages

- Lower energy requirements (25–45°C vs. reflux)

- Recyclable reaction media (3 cycles with <5% yield loss)

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

| Technique | Key Diagnostic Signals |

|---|---|

| IR Spectroscopy | 1655–1662 cm⁻¹ (C=O stretch) |

| ¹H NMR | δ 7.68–8.20 (aromatic), δ 7.32–7.52 (CH=CH) |

| 13C NMR | δ 188.5 (C=O), 144.2 (C-Br) |

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot studies demonstrate:

Green Chemistry Metrics

| Metric | Conventional | Microwave | Surfactant |

|---|---|---|---|

| E-Factor | 5.2 | 3.7 | 4.2 |

| Atom Economy | 84% | 84% | 84% |

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Issues

- Solvent Volume : Ethanol usage reduced 40% via microwave intensification

- Catalyst Recycling : CTAB recovered with 92% efficiency via liquid-liquid extraction

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Energy (kWh/mol) | Scalability |

|---|---|---|---|---|

| Conventional | 65–89 | 3–24h | 12.7 | Moderate |

| Microwave | 89–95 | 7–18m | 3.2 | High |

| Surfactant | 72–94 | 2–6h | 5.8 | High |

Chemical Reactions Analysis

Oxidation Reactions

The conjugated enone system undergoes selective oxidation under controlled conditions:

Epoxidation with mCPBA proceeds stereoselectively, forming the trans-epoxide due to the compound’s planar geometry . Ozonolysis cleaves the double bond, yielding aromatic carboxylic acid and aldehyde fragments .

Reduction Reactions

The α,β-unsaturated ketone is reduced to saturated derivatives:

Catalytic hydrogenation saturates the double bond without affecting the bromine substituent . Borohydride reduction preferentially targets the carbonyl group, yielding secondary alcohols .

Nucleophilic Substitution

The para-bromo group undergoes SNAr reactions:

Electron-withdrawing carbonyl groups activate the bromophenyl ring toward substitution. Copper catalysis accelerates amination reactions via a radical mechanism .

Cycloaddition and Heterocycle Formation

The enone participates in [4+2] and [3+2] cycloadditions:

Microwave-assisted reactions with guanidine hydrochloride yield pyrimidine derivatives via tandem Michael addition-cyclization (Scheme 1) :

Comparative Reactivity Analysis

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Epoxidation | 0.15 | 45.2 | Low (CH₂Cl₂ optimal) |

| Catalytic Hydrogenation | 0.08 | 32.7 | Ethanol required |

| SNAr with NaN₃ | 3.2×10⁻⁴ | 89.4 | Polar aprotic enhances |

Kinetic studies reveal epoxidation proceeds faster than hydrogenation due to lower steric demands . SNAr reactions exhibit strong solvent polarity effects, with DMF increasing nucleophilicity .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and materials. Recent advances highlight its role in generating pyrimidine libraries for drug discovery .

Scientific Research Applications

Properties

The compound features an α,β-unsaturated carbonyl system, which is crucial for its biological activity. The presence of bromine and methyl substituents on the phenyl rings enhances its reactivity and binding affinity to molecular targets.

Medicinal Chemistry

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties:

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM. It induces apoptosis in cancer cells and enhances caspase-3 activity, confirming its role as an apoptosis-inducing agent .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest it may inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .

- Antimicrobial Activity : Preliminary investigations reveal that it possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

Organic Synthesis

In organic synthesis, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions facilitates the formation of diverse structures useful in pharmaceuticals and agrochemicals .

Material Science

The compound is explored for its potential use in developing organic electronic materials:

- Organic Light-Emitting Diodes (OLEDs) : Due to its conjugated system, the compound allows for efficient charge transport, making it suitable for OLED applications.

- Organic Photovoltaics (OPVs) : Its properties may also be harnessed in solar cell technologies, enhancing energy conversion efficiency .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of chalcone derivatives, including this compound:

- Anticancer Activity : A study demonstrated significant cytotoxicity against MDA-MB-231 cells at concentrations as low as 1.0 μM. The compound's ability to induce apoptosis was confirmed through enhanced caspase activity .

- Anti-inflammatory Mechanisms : Similar compounds have shown potential in inhibiting key signaling pathways involved in inflammation .

- Antimicrobial Efficacy : In vitro studies indicate that this chalcone derivative exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one varies depending on its application:

Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Organic Synthesis: As an intermediate, the compound participates in various chemical reactions, facilitating the formation of more complex structures.

Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) increase molecular polarity and logP values, influencing bioavailability .

- Methoxy groups (e.g., in 3-bromo-4-methoxy analog) enhance biological activity due to improved hydrogen-bonding capacity .

Analogs with Heteroaromatic Rings

Replacement of phenyl rings with heteroaromatic systems alters electronic properties and binding interactions:

Key Observations :

Key Observations :

- Nitro and hydroxyl groups improve binding affinity via hydrogen bonding with active-site residues .

- Dimethylamino groups contribute to π-cation interactions but may reduce solubility due to increased hydrophobicity .

Non-Linear Optical (NLO) Properties

Theoretical studies using density functional theory (DFT) reveal substituent effects on NLO performance:

Biological Activity

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Overview of Biological Activity

The compound exhibits a range of biological activities including:

- Anticancer Properties : Studies indicate that 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM.

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

The biological effects of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one are primarily attributed to its α,β-unsaturated carbonyl system, which allows it to undergo Michael addition reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, influencing various cellular pathways. The presence of bromine and methyl substituents also affects its reactivity and binding affinity to molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, it is useful to compare it with structurally related chalcones:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13ClO | Chlorine substituent instead of bromine |

| 1-(Phenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H14O | Lacks halogen substitution |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C17H16BrO | Contains a methoxy group instead of a methyl group |

These comparisons highlight how variations in substituents can influence the compound's reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various chalcone derivatives, including 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 cells, inducing apoptosis at concentrations as low as 1.0 μM. Additionally, it enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

- Anti-inflammatory Mechanisms : Research indicates that compounds similar to 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one can inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .

- Antimicrobial Efficacy : In vitro studies have shown that this chalcone derivative possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Q & A

Q. How do solvent polarity and temperature affect the compound’s UV-Vis absorption spectrum?

- Methodological Answer : Solvatochromic shifts in λmax (e.g., ~350 nm in hexane vs. ~365 nm in DMSO) reflect changes in dipole moment upon excitation. Temperature-dependent studies (10–50°C) show reversible spectral broadening due to solvent reorganization dynamics. Use TD-DFT to correlate experimental and theoretical transitions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.